molecular formula C22H20N4O7S2 B2566678 (Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-85-4

(Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2566678
CAS No.: 865247-85-4
M. Wt: 516.54
InChI Key: YYAMRZMKWJQEOU-GYHWCHFESA-N
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Description

(Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that features a combination of benzoyl, sulfonamide, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzoyl Intermediate: This involves the reaction of 2,5-dioxopyrrolidin-1-yl with benzoyl chloride under basic conditions to form the benzoyl intermediate.

    Thiazole Ring Formation: The benzoyl intermediate is then reacted with 2-aminothiophenol in the presence of a dehydrating agent to form the thiazole ring.

    Sulfonamide Formation: The thiazole compound is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Final Coupling: The final step involves the coupling of the sulfonamide-thiazole compound with ethyl 2-bromoacetate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also serve as a model compound for studying the behavior of thiazole-containing molecules in biological systems.

Medicine

Medically, the compound has potential applications as a drug candidate due to its sulfonamide group, which is known for its antibacterial properties. It can also be explored for its potential anti-inflammatory and anticancer activities.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The thiazole ring can interact with various biological receptors, modulating their activity. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide compound with antibacterial properties.

    Benzothiazole: A compound with a similar thiazole ring structure, used in various chemical applications.

    Ethyl 2-bromoacetate: A precursor in the synthesis of the target compound, used in various organic syntheses.

Uniqueness

The uniqueness of (Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O7S2/c1-2-33-20(29)12-25-16-8-7-15(35(23,31)32)11-17(16)34-22(25)24-21(30)13-3-5-14(6-4-13)26-18(27)9-10-19(26)28/h3-8,11H,2,9-10,12H2,1H3,(H2,23,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAMRZMKWJQEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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